

# Part 1: 5-Bromobenzene-1,2,3-triol (CAS: 16492-75-4)

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## Compound of Interest

Compound Name: 5-Bromobenzene-1,2,3-triol

Cat. No.: B1344235

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**5-Bromobenzene-1,2,3-triol**, also known as 5-bromo-pyrogallol, is an organic compound that serves as a valuable intermediate in the synthesis of more complex molecules.<sup>[1]</sup> Its unique structure, featuring a tri-hydroxylated benzene ring with a bromine substituent, offers multiple reactive sites for chemical modification.<sup>[1][2]</sup>

## Core Properties and Characteristics

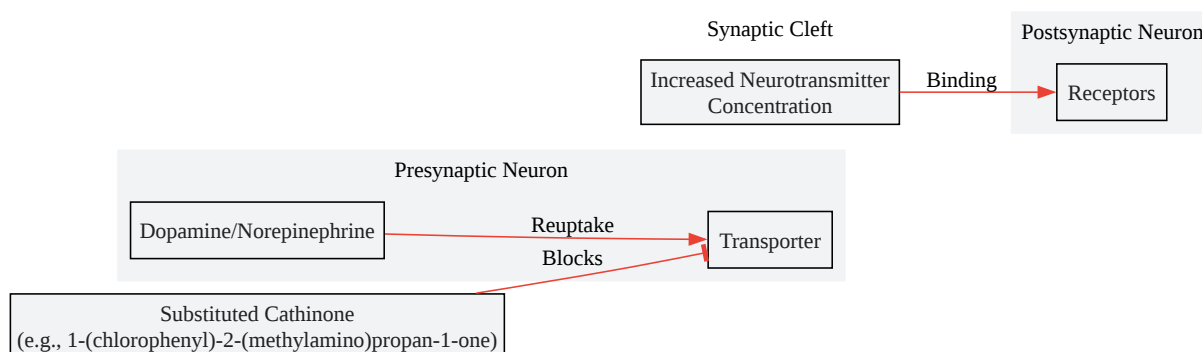
A summary of the key physicochemical properties of **5-Bromobenzene-1,2,3-triol** is presented in the table below. This data is essential for designing synthetic routes and for ensuring appropriate handling and storage conditions.

Property	Value	Source(s)
CAS Number	16492-75-4	[2][3][4]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BrO <sub>3</sub>	[3][4]
Molecular Weight	205.01 g/mol	[4][5]
Melting Point	118 °C	[3][4]
Boiling Point	345.9±37.0 °C (Predicted)	[3][4]
Density	2.031±0.06 g/cm <sup>3</sup> (Predicted)	[3][4]
Appearance	Dark fawn/beige powder	[2][4]
Storage Temperature	2–8 °C, under inert gas (Nitrogen or Argon)	[3][4][6]
pKa	8.32±0.15 (Predicted)	[3][4]

## Synthesis and Reactivity

The synthesis of **5-Bromobenzene-1,2,3-triol** can be achieved from 1-bromo-3,4,5-trimethoxybenzene. A general laboratory-scale procedure involves the demethylation of the starting material using a strong Lewis acid like boron tribromide (BBr<sub>3</sub>) in an anhydrous solvent such as methylene chloride at low temperatures.[4]

The reactivity of **5-Bromobenzene-1,2,3-triol** is dictated by its functional groups. The hydroxyl groups can undergo esterification and etherification, while the bromine atom is susceptible to substitution, making it a key site for introducing further molecular complexity.[1][3] This versatility is particularly valuable in palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry for constructing carbon-carbon and carbon-heteroatom bonds.  
[1]



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